molecular formula C15H14INO2 B11566849 2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol

2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol

Cat. No.: B11566849
M. Wt: 367.18 g/mol
InChI Key: HKILWHHAHJOXNH-UHFFFAOYSA-N
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Description

2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-amino-4-methylphenol in the presence of an iodine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The imine group (C=N) plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it particularly useful in applications requiring specific interactions with iodine-sensitive systems .

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

2-[(2-hydroxy-4-methylphenyl)iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C15H14INO2/c1-9-3-4-13(14(18)7-9)17-8-11-5-10(2)6-12(16)15(11)19/h3-8,18-19H,1-2H3

InChI Key

HKILWHHAHJOXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)C)I)O)O

Origin of Product

United States

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